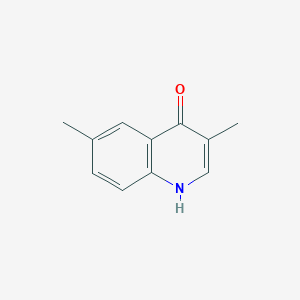

3,6-dimethyl-1H-quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-dimethyl-1H-quinolin-4-one is a derivative of quinolone, which is an organic compound derived from quinoline . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have broad applications in the biological, pharmaceutical, and material fields .

Synthesis Analysis

The synthesis of quinolones often involves ring-closing reactions . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives exhibit reactions similar to benzene and pyridine . They participate in both electrophilic and nucleophilic substitution reactions .Scientific Research Applications

Interactions with DNA and Antiviral Activity

Quinoline derivatives have been examined for their ability to interact with DNA, demonstrating potential as antiviral agents. For instance, certain indolo[2,3-b]quinoxaline derivatives, which share the quinoline core structure, have been shown to bind to DNA by intercalation. This binding mechanism is associated with antiviral activity against herpes virus, suggesting that similar quinoline compounds could be explored for antiviral drug development (Patel, Bergman, & Gräslund, 1991).

Synthetic Pathways and Drug Development

The synthetic versatility of quinoline derivatives allows for the creation of numerous compounds with potential therapeutic applications. A study highlighted the synthesis of novel 3-(quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives, demonstrating significant DNA photocleavage activity. This activity is crucial for the development of drugs targeting DNA or for applications in photodynamic therapy (Sharma et al., 2015).

Anticancer Properties

Quinoline derivatives are also explored for their anticancer properties. For example, makaluvamine analogues, which are structurally related to quinoline, have been synthesized and tested for their in vitro and in vivo anticancer activities. These compounds were found to exhibit potent anticancer effects, suggesting that 3,6-dimethyl-1H-quinolin-4-one derivatives could be investigated for similar biological activities (Wang et al., 2009).

Fluorescent Dye and Bioimaging Applications

The fluorescent properties of quinazolinone-based dyes, which can be related to quinoline derivatives, have been utilized in bioimaging applications. These compounds exhibit solvatochromic fluorescence and have been applied for one-photon and two-photon bioimaging, indicating the potential of quinoline derivatives in developing fluorescent probes for biological research (Liu et al., 2019).

Corrosion Inhibition

In the field of materials science, quinoline derivatives have been investigated for their corrosion inhibition properties. Studies have demonstrated that certain quinoline compounds can serve as effective corrosion inhibitors for metals in acidic environments, highlighting their potential utility in protecting industrial materials (Khattabi et al., 2019).

Mechanism of Action

Target of Action

Quinoline derivatives, in general, have been reported to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets would depend on the exact structure and functional groups present in the quinoline derivative.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms . These can include direct binding to the active site, allosteric modulation, or even covalent modification of the target. The exact mode of action would depend on the specific target and the chemical structure of the quinoline derivative.

Biochemical Pathways

Quinoline derivatives have been reported to affect a wide range of biochemical pathways . These can include pathways involved in cell signaling, metabolism, gene expression, and more. The specific pathways affected would depend on the exact targets of the quinoline derivative.

Pharmacokinetics

Quinoline derivatives, in general, are known to have diverse pharmacokinetic properties . These can include good oral bioavailability, wide distribution in the body, metabolism by various enzymes, and excretion through the kidneys or liver. The exact ADME properties would depend on the specific chemical structure of the quinoline derivative.

Result of Action

Quinoline derivatives have been reported to have a wide range of biological activities . These can include antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant and diuretic activities . The specific effects would depend on the exact targets and mode of action of the quinoline derivative.

Action Environment

Factors such as ph, temperature, presence of other molecules, and cellular environment can potentially influence the action of quinoline derivatives

Safety and Hazards

Future Directions

A traceless approach to quinolin-4(1H)-one scaffolds through Rh(III)-catalyzed redox-neutral [3+3] cyclization of N-nitrosoanilines with cyclopropenones has been achieved . This protocol features short reaction time and atom-economical combination without extra additives, which can be further applied in the construction of privileged heterocyclic compounds in pharmaceutical chemistry .

properties

IUPAC Name |

3,6-dimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)8(2)6-12-10/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRSSYGQTMPLMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

855871-05-5 |

Source

|

| Record name | 3,6-dimethylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2930221.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2930235.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine](/img/structure/B2930237.png)

![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2930238.png)

![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)

![N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2930244.png)